Home > Products > Screening Compounds P131574 > Egfr T790M/L858R-IN-7
Egfr T790M/L858R-IN-7 -

Egfr T790M/L858R-IN-7

Catalog Number: EVT-15272175
CAS Number:
Molecular Formula: C27H29N7O4
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr T790M/L858R-IN-7 is a compound designed to target specific mutations in the epidermal growth factor receptor, particularly the T790M and L858R mutations. These mutations are commonly associated with non-small cell lung cancer, leading to resistance against first- and second-generation tyrosine kinase inhibitors. The compound aims to provide a therapeutic strategy by selectively inhibiting the activity of these mutant forms of the receptor, which contribute to tumor progression and drug resistance.

Source

The compound is derived from the structural modifications of existing inhibitors that target the epidermal growth factor receptor. Research has shown that compounds like Egfr T790M/L858R-IN-7 can effectively bind to mutant forms of the receptor, overcoming resistance mechanisms that limit the efficacy of conventional therapies. The development of this compound has been supported by various studies focusing on the crystal structures of mutant complexes and their interactions with inhibitors .

Classification

Egfr T790M/L858R-IN-7 is classified as a small-molecule inhibitor specifically targeting mutant forms of the epidermal growth factor receptor. It falls under the category of tyrosine kinase inhibitors, which are designed to interfere with the phosphorylation process critical for cancer cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of Egfr T790M/L858R-IN-7 involves multiple steps tailored to modify existing scaffold compounds known for their inhibitory activity against epidermal growth factor receptor mutations. The synthetic pathway typically includes:

  1. Starting Materials: Utilizing commercially available precursors such as 1,3-dinitroaniline.
  2. Reagents: Employing reagents like tin(II) chloride for reduction processes and di-tert-butyl dicarbonate for carbamate formation.
  3. Purification Techniques: The crude products are purified through column chromatography, ensuring high purity suitable for biological testing.

Technical Details

The synthesis process is characterized by careful control of reaction conditions, including temperature and atmosphere (nitrogen), to prevent oxidation and ensure optimal yield. For instance, reactions involving iodinated intermediates are conducted under anhydrous conditions to facilitate efficient coupling reactions .

Molecular Structure Analysis

Structure

The molecular structure of Egfr T790M/L858R-IN-7 is designed to fit into the active site of the epidermal growth factor receptor kinase domain. The presence of specific substituents enhances binding affinity and selectivity towards the mutant forms.

Data

Crystallographic studies have provided insights into the binding interactions between Egfr T790M/L858R-IN-7 and its target. The compound's structure reveals a hydrophobic clamp that stabilizes its interaction with key residues in the mutant receptor .

Chemical Reactions Analysis

Reactions

Egfr T790M/L858R-IN-7 undergoes several chemical reactions during its synthesis, including:

  1. Reduction Reactions: Converting nitro groups to amines.
  2. Coupling Reactions: Forming carbamate linkages that enhance solubility and biological activity.

Technical Details

The reactions are monitored using techniques such as nuclear magnetic resonance spectroscopy, which confirms the formation of desired products at each synthetic step .

Mechanism of Action

Process

Egfr T790M/L858R-IN-7 acts by competitively inhibiting the binding of adenosine triphosphate to the epidermal growth factor receptor kinase domain. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring T790M and L858R mutations.

Data

In vitro studies have demonstrated that Egfr T790M/L858R-IN-7 effectively reduces phosphorylation levels in mutant-expressing cell lines, indicating its potential to disrupt oncogenic signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Egfr T790M/L858R-IN-7 is typically characterized by:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight dependent on substituents.
  • Stability: Stability under physiological conditions enhances its therapeutic potential.

Relevant data from spectroscopic analyses confirm its purity and structural integrity .

Applications

Egfr T790M/L858R-IN-7 has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: As a targeted therapy for non-small cell lung cancer patients with resistant mutations.
  2. Drug Development: Serving as a lead compound for further modifications aimed at improving efficacy against various epidermal growth factor receptor mutations.
  3. Biochemical Studies: Utilized in studies investigating signaling pathways associated with epidermal growth factor receptor mutations .

Properties

Product Name

Egfr T790M/L858R-IN-7

IUPAC Name

(E)-N-[2,4-dimethoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]-4-morpholin-4-ylbut-2-enamide

Molecular Formula

C27H29N7O4

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+

InChI Key

ZLYUPHXMUJICTA-GQCTYLIASA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC

Isomeric SMILES

COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)/C=C/CN5CCOCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.